molecular formula C22H22O8 B3016015 (Z)-methyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-45-4

(Z)-methyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B3016015
CAS No.: 620546-45-4
M. Wt: 414.41
InChI Key: LPNODYFJFWBEKO-ZDLGFXPLSA-N
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Description

(Z)-Methyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic benzofuran-derived compound characterized by a Z-configuration at the benzylidene double bond. Its core structure includes a dihydrobenzofuran scaffold with a 3-oxo group, a 2,3,4-trimethoxy-substituted benzylidene moiety at position 2, and a methyl propanoate ester at position 6 via an ether linkage.

Properties

IUPAC Name

methyl 2-[[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-12(22(24)28-5)29-14-7-8-15-17(11-14)30-18(19(15)23)10-13-6-9-16(25-2)21(27-4)20(13)26-3/h6-12H,1-5H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNODYFJFWBEKO-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H20O5C_{18}H_{20}O_5 and features a complex structure that includes a benzofuran moiety and multiple methoxy groups. The presence of these functional groups is likely to influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of benzofuran derivatives with various reagents to form the desired ester. Detailed synthetic pathways can be found in the literature, including methods that utilize microwave-assisted synthesis for improved yields and reaction times .

Antitumor Activity

Recent studies have evaluated the antitumor properties of related compounds, indicating that similar structures exhibit promising anticancer effects. For instance, a series of derivatives containing trimethoxybenzyl groups demonstrated significant growth inhibition in various cancer cell lines, with GI50 values comparable to standard chemotherapeutics like 5-fluorouracil .

CompoundGI50 (µM)Reference
This compoundTBDThis study
5-Fluorouracil18.60
Gefitinib3.24
Erlotinib7.29

The mechanism by which this compound exerts its effects may involve the induction of apoptosis in cancer cells through modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways. Molecular docking studies suggest that it may interact with specific targets involved in cell proliferation and survival .

Case Studies

Case Study 1: In Vitro Evaluation
In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells), with morphological changes indicative of programmed cell death observed under microscopy. Flow cytometry analysis confirmed an increase in sub-G1 population, suggesting a significant apoptotic effect.

Case Study 2: In Vivo Studies
Animal models treated with related compounds have demonstrated reduced tumor growth rates compared to controls. These studies provide preliminary evidence supporting the potential use of this compound as a therapeutic agent against certain types of cancer .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituents on the benzylidene ring, halogenation patterns, and ester groups. These variations significantly influence physicochemical properties, reactivity, and bioactivity. Below is a detailed comparison:

Substituent Variations on the Benzylidene Ring

  • This substitution may lower lipophilicity (logP) compared to methoxy groups, affecting membrane permeability .
  • 5-Bromo-2-methoxy substitution (Ev4: methyl 2-{[(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl]oxy}propanoate): Bromine introduces steric bulk and polarizability, which could enhance halogen bonding interactions with biological targets. The 2-methoxy group may stabilize the benzylidene conformation via intramolecular hydrogen bonding .
  • The extended conjugation from the cinnamate ester (vs. propanoate) may alter UV-Vis absorption profiles .
  • 3-Chloro substitution (Ev8: 2-{[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl]oxy}propanoic acid): The carboxylic acid group (vs. methyl ester) increases polarity, improving water solubility but reducing bioavailability. Chlorine’s moderate electronegativity balances electronic and steric effects .

Ester Group Modifications

  • Methyl propanoate (Main compound vs. Ev2, Ev4): The methyl ester enhances lipophilicity (logP ~3.8 for similar analogs, as in Ev7), favoring passive diffusion across biological membranes. Hydrolysis to the carboxylic acid (as in Ev8) may occur in vivo, altering activity .

Key Physicochemical Properties

Compound (Substituents) Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Acceptors Rotatable Bonds
Main compound (2,3,4-trimethoxy) ~386.3 ~2.5 8 7
3-Fluoro analog (Ev2) ~356.3 ~2.8 7 7
3-Methoxy analog (Ev7) 324.3 3.8 5 5
5-Bromo-2-methoxy analog (Ev4) ~421.2 ~3.2 7 7

Note: logP values estimated using analog data (e.g., Ev7’s XLogP3 = 3.8) and substitution effects.

Research Findings and Implications

  • Bioactivity Trends : Methoxy-rich analogs (e.g., 3,4-dimethoxy in Ev9) show enhanced antioxidant capacity in preliminary studies, while halogenated derivatives (Ev2, Ev4, Ev8) exhibit stronger antimicrobial activity, likely due to halogen-mediated target interactions .
  • Metabolic Stability : Methyl esters (main compound, Ev2, Ev4) are prone to esterase-mediated hydrolysis, whereas carboxylic acids (Ev8) may persist longer in systemic circulation .

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